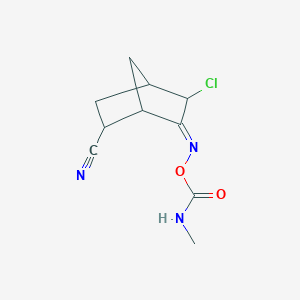
3-Chloro-4-hydroxy-5-methoxybenzaldehyde
Übersicht
Beschreibung
The compound 3-Chloro-4-hydroxy-5-methoxybenzaldehyde is a halogen- and methoxy-substituted benzaldehyde, which has practical relevance in various fields such as the fragrance industry, agrochemicals, and drug manufacturing. The structure and reactivity of such compounds are of significant interest due to their diverse applications and the potential for forming complex molecules with various properties .
Synthesis Analysis
The synthesis of halogenated benzaldehydes can involve various methods. For instance, a key intermediate of herbicides, 2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde, was prepared through oxidation and hydrolysis steps, indicating a multi-step process that can be applied to similar compounds . Another example is the synthesis of 3-fluoro-4-methoxybenzaldehyde, which was simplified into a one-step process, highlighting the potential for efficient synthesis routes for related compounds .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde can be inferred from related compounds. For example, the structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was determined by X-ray analysis, which could provide insights into the structural aspects of chloro- and methoxy-substituted benzaldehydes . Additionally, the crystal structure of a binary organic complex involving 3-hydroxy-4-methoxybenzaldehyde was studied, which could offer information on the intermolecular interactions and crystal packing of similar compounds .
Chemical Reactions Analysis
The reactivity of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde can be analyzed through the reactions of similar compounds. For instance, UV-induced conformational isomerization and photochemistry studies of 3-chloro-4-methoxybenzaldehyde showed that UV-light can induce conformational changes and decarbonylation, suggesting that the compound may also undergo similar photochemical reactions . Moreover, the synthesis of complexes with 3-methoxy-2-hydroxybenzaldehyde indicates the ability of such compounds to form coordination compounds with metals, which could be relevant for the chemical reactivity of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde can be deduced from studies on related compounds. The gas-liquid chromatographic analyses of chlorinated 4-hydroxybenzaldehydes provide data on the retention behavior and the effect of chlorine substitution on the physical properties of such compounds . Additionally, the physicochemical studies of a novel binary organic complex involving 3-hydroxy-4-methoxybenzaldehyde offer insights into the thermochemical properties, such as heat of fusion and entropy of fusion, which could be relevant for understanding the physical properties of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde .
Wissenschaftliche Forschungsanwendungen
Oxidation Reaction by Laccase
- Application Summary : 3-Chloro-4-hydroxy-5-methoxybenzaldehyde has been used in an oxidation reaction by laccase .
Pharmacokinetics and Medicinal Chemistry
- Application Summary : 3-Chloro-4-hydroxy-5-methoxybenzaldehyde has potential applications in pharmacokinetics and medicinal chemistry .
Synthesis of Halogenated Vanillin and Antioxidant Activity Evaluation
- Application Summary : 3-Chloro-4-hydroxy-5-methoxybenzaldehyde has been used in the synthesis of halogenated vanillin and the evaluation of their antioxidant activity .
- Methods of Application : 3-Chloro-4-hydroxy-5-methoxybenzaldehyde was obtained through chlorination of vanillin using Ca(ClO)2, while 3-bromo-4-hydroxy-5-methoxybenzaldehyde was obtained via bromination of vanillin using KBrO3 in glacial acetic acid solvent and 47% HBr catalyst .
Safety And Hazards
This compound is considered hazardous. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It may also cause long-term adverse effects in the aquatic environment (H413) . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
Eigenschaften
IUPAC Name |
3-chloro-4-hydroxy-5-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIVKFDMLVBDRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075161 | |
| Record name | Benzaldehyde, 3-chloro-4-hydroxy-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-hydroxy-5-methoxybenzaldehyde | |
CAS RN |
19463-48-0, 61670-76-6 | |
| Record name | 3-Chloro-4-hydroxy-5-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19463-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chlorovanillin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019463480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloro-4-hydroxy-3-methoxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061670766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chlorovanillin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45929 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 3-chloro-4-hydroxy-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chlorovanillin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Chlorovanillin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L2HJ5NXQ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[5.6]dodecane](/img/structure/B94616.png)












